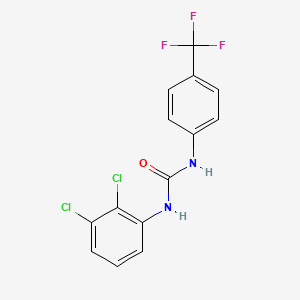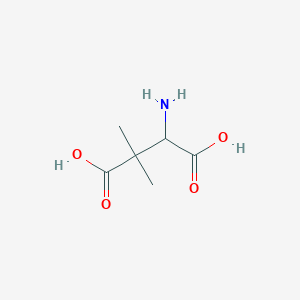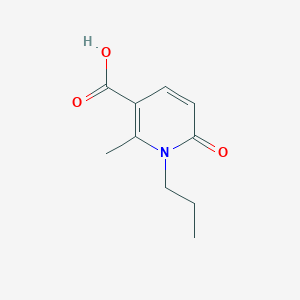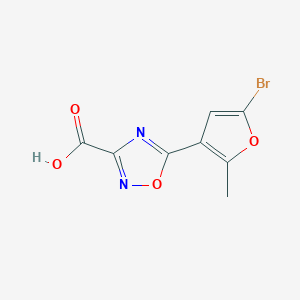
5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both furan and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Bromination of 2-methylfuran: This step involves the bromination of 2-methylfuran to obtain 5-bromo-2-methylfuran.
Formation of oxadiazole ring: The brominated furan is then reacted with appropriate reagents to form the oxadiazole ring. This can be achieved through cyclization reactions involving nitrile oxides and carboxylic acids.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The furan and oxadiazole rings can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxamide
- 5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-thiol
Uniqueness
The uniqueness of 5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid lies in its specific combination of furan and oxadiazole rings, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H5BrN2O4 |
|---|---|
Molecular Weight |
273.04 g/mol |
IUPAC Name |
5-(5-bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O4/c1-3-4(2-5(9)14-3)7-10-6(8(12)13)11-15-7/h2H,1H3,(H,12,13) |
InChI Key |
RHGCUKSTQDKGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)Br)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13330777.png)
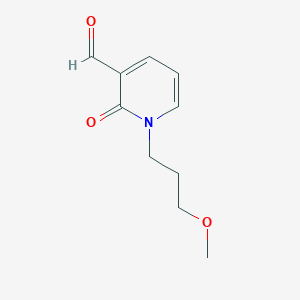
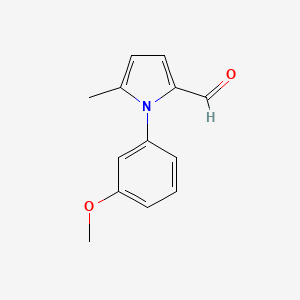
![3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate](/img/structure/B13330796.png)
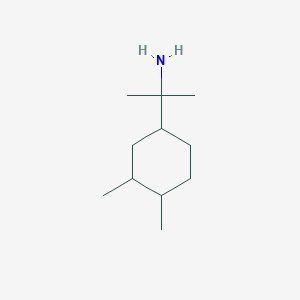
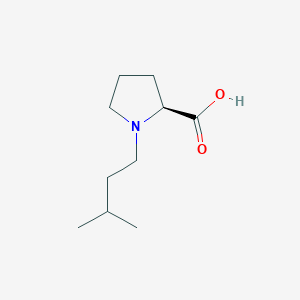
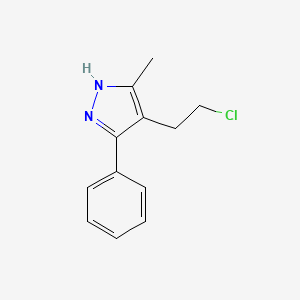
![N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride](/img/structure/B13330818.png)
![(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)
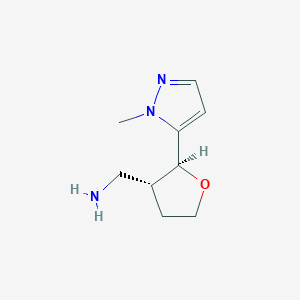
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
